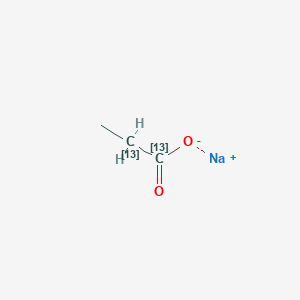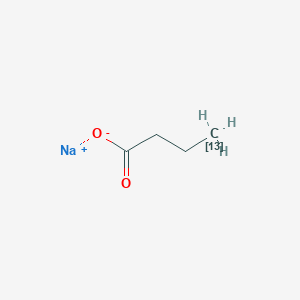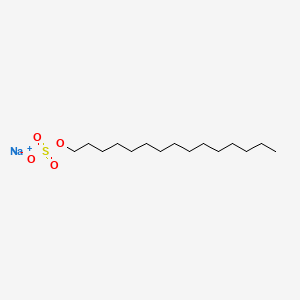
N-(2,2-Dimethoxyethyl)-2-phenylacetamide
Vue d'ensemble
Description
N-(2,2-Dimethoxyethyl)-2-phenylacetamide: is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a phenylacetamide group attached to a 2,2-dimethoxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetamide with aminoacetaldehyde dimethyl acetal. The reaction is carried out in the presence of an alkali and a phase transfer catalyst in an organic solvent and water system. The organic layer is then separated, and the product is purified by boiling off the solvent and introducing dried chlorine hydride or hydrogen bromide gas to salify the compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,2-Dimethoxyethyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2,2-Dimethoxyethyl)-2-phenylacetamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in multicomponent reactions .
Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used in the development of pharmaceutical agents due to its structural features that may interact with biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,2-Dimethoxyethyl)-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(2,2-Dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cylcohexanecarboxamide
- N-(2,2-Dimethoxyethyl)prop-2-enamide
Uniqueness: N-(2,2-Dimethoxyethyl)-2-phenylacetamide is unique due to its specific structural features, including the combination of a phenylacetamide group with a 2,2-dimethoxyethyl moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and pharmaceuticals.
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12(16-2)9-13-11(14)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVDSOHZUZRTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625238 | |
| Record name | N-(2,2-Dimethoxyethyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89314-87-4 | |
| Record name | N-(2,2-Dimethoxyethyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)





![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)






